molecular formula C9H8BrN3 B14842229 1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole

1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole

Cat. No.: B14842229
M. Wt: 238.08 g/mol
InChI Key: CBXZXALWMUQBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as ethanol or water, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the phenyl ring or the triazole ring .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-1H-pyrrole
  • 1-(3-Bromophenyl)-1H-pyrazole
  • 1-(3-Bromophenyl)-1H-imidazole

Comparison: Compared to these similar compounds, 1-(3-Bromophenyl)-4-methyl-1H-1,2,3-triazole has a unique triazole ring structure, which imparts different chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

1-(3-bromophenyl)-4-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-6-13(12-11-7)9-4-2-3-8(10)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXZXALWMUQBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.